molecular formula C17H16BrNO2 B4838185 2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone CAS No. 5341-83-3

2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone

Cat. No.: B4838185
CAS No.: 5341-83-3
M. Wt: 346.2 g/mol
InChI Key: RXUVMSRPWIFXSX-UNOMPAQXSA-N
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Description

2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone, commonly known as BBOP, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. BBOP was first synthesized in 2010 by a group of researchers at the University of California, San Diego. Since then, it has been extensively studied for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of BBOP is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BBOP has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
BBOP has been found to exhibit low toxicity and good biocompatibility in vitro. It has also been found to be stable in various biological media such as serum and cell culture media. However, further studies are needed to evaluate its toxicity and biocompatibility in vivo.

Advantages and Limitations for Lab Experiments

BBOP has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits excellent stability in various solvents. It also exhibits good solubility in common organic solvents such as ethanol and dichloromethane. However, its low water solubility can be a limitation for some experiments.

Future Directions

BBOP has several potential applications in various fields, and further studies are needed to explore its full potential. Some of the future directions for BBOP research include:
1. Synthesis of BBOP derivatives with improved properties such as higher solubility and better biocompatibility.
2. Evaluation of the toxicity and biocompatibility of BBOP in vivo.
3. Development of BBOP-based materials with enhanced properties such as higher porosity and better selectivity.
4. Investigation of the mechanism of action of BBOP in cancer cells.
5. Development of BBOP-based catalysts for the synthesis of fine chemicals and pharmaceuticals.

Scientific Research Applications

BBOP has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BBOP has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
In materials science, BBOP has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and porous organic polymers. These materials have potential applications in gas storage, separation, and catalysis.
In catalysis, BBOP has been found to exhibit excellent catalytic activity in various reactions such as the oxidation of alcohols and the reduction of nitro compounds. It has also been studied for its potential use as a catalyst for the synthesis of fine chemicals and pharmaceuticals.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-17(2,16(20)14-6-4-3-5-7-14)19(21)12-13-8-10-15(18)11-9-13/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUVMSRPWIFXSX-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)[N+](=CC2=CC=C(C=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)C1=CC=CC=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367036
Record name (Z)-(4-Bromophenyl)-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)methanimine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5341-83-3
Record name (Z)-(4-Bromophenyl)-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)methanimine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone
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2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone
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2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone
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2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone
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2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone

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